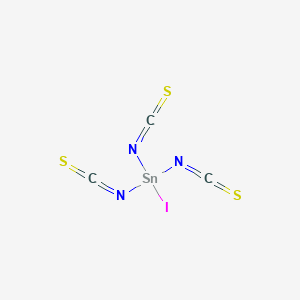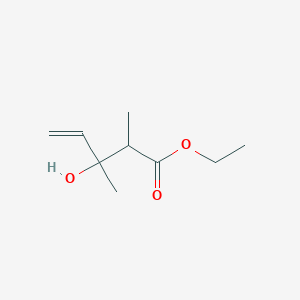
Ethyl 3-hydroxy-2,3-dimethylpent-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-hydroxy-2,3-dimethylpent-4-enoate is an organic compound with the molecular formula C9H16O3. It is an ester derived from the corresponding carboxylic acid and ethanol. This compound is characterized by its unique structure, which includes a hydroxyl group, two methyl groups, and a double bond in the pent-4-enoate chain. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-2,3-dimethylpent-4-enoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-2,3-dimethylpent-4-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the alkylation of enolate ions. The enolate ion of 3-hydroxy-2,3-dimethylpent-4-enoic acid can be generated using a strong base such as sodium ethoxide in ethanol. This enolate ion can then react with ethyl iodide to form the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The esterification reaction can be carried out in a packed bed reactor with a solid acid catalyst, allowing for continuous production and easy separation of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-hydroxy-2,3-dimethylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond in the pent-4-enoate chain can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-oxo-2,3-dimethylpent-4-enoate.
Reduction: Ethyl 3-hydroxy-2,3-dimethylpentanoate.
Substitution: 3-hydroxy-2,3-dimethylpent-4-enamide.
Applications De Recherche Scientifique
Ethyl 3-hydroxy-2,3-dimethylpent-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and hydroxyl groups.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The ester is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of ethyl 3-hydroxy-2,3-dimethylpent-4-enoate involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid and ethanol. These interactions can affect the compound’s reactivity and its role in biochemical pathways.
Comparaison Avec Des Composés Similaires
Ethyl 3-hydroxy-2,3-dimethylpent-4-enoate can be compared with other similar compounds such as:
Ethyl 3,3-dimethylpent-4-enoate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Mthis compound: Has a methyl ester group instead of an ethyl ester group, which can affect its solubility and reactivity.
Ethyl 3-ethyl-3-hydroxy-2,2-dimethylpent-4-enoate: Contains an additional ethyl group, leading to differences in steric hindrance and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
90715-72-3 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
ethyl 3-hydroxy-2,3-dimethylpent-4-enoate |
InChI |
InChI=1S/C9H16O3/c1-5-9(4,11)7(3)8(10)12-6-2/h5,7,11H,1,6H2,2-4H3 |
Clé InChI |
SKBUKZDMQCFOJY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)C(C)(C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid](/img/structure/B14347358.png)
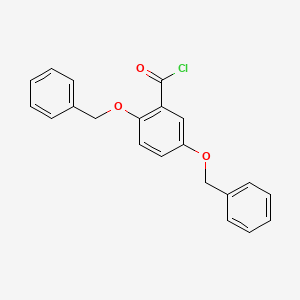
![1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene](/img/structure/B14347372.png)
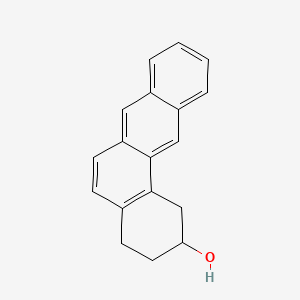
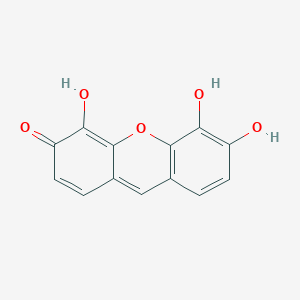
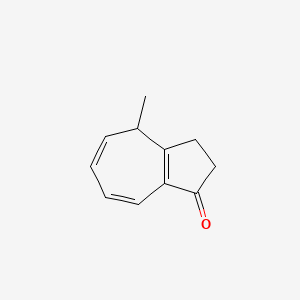
![3-Phenyl-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14347384.png)

![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane](/img/structure/B14347397.png)
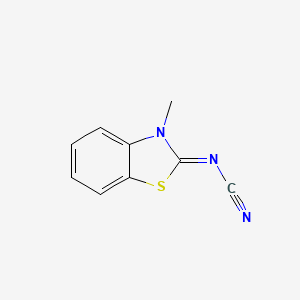
![Dipropyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14347416.png)
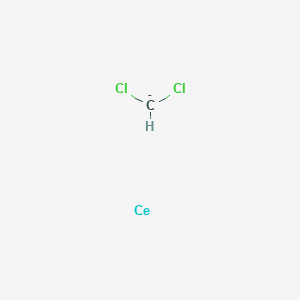
![N-(5-Isocyanato-2-methylphenyl)-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14347427.png)
